molecular formula C8H8BrN3 B1381963 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine CAS No. 1519247-33-6

2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Cat. No.: B1381963
CAS No.: 1519247-33-6
M. Wt: 226.07 g/mol
InChI Key: UETPUFWPKIBKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H7BrN2. It has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of synthesis involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

In one study, 2-methylimidazo[1,2-a]pyridine was further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .

Scientific Research Applications

Synthesis and Derivatives

  • The reaction of 2-amino-6-bromo-7-methylimidazo[1,2-a]pyridine with different reagents has been explored for the synthesis of various derivatives. For example, 2-(1-adamantyl)-7-methylimidazo[1,2-a]pyridine, when reacted with N-bromosuccinimide, converts into 2-(1-adamantyl)-3-bromo-7-methylimidazo[1,2-a]pyridine and other related compounds (Yurchenko et al., 2004). This demonstrates its utility in the synthesis of novel chemical structures.

Catalysis and Methodology

  • Palladium- and copper-catalyzed methodologies have been employed for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, showcasing the versatility of this compound in catalytic reactions (Enguehard et al., 2003).
  • Additionally, a metal-free method for synthesizing 2-carbonylimidazo[1,2-a]pyridines has been developed, which involves iodine-mediated intramolecular cyclization of related compounds (Pandey et al., 2016).

Pharmacological Research

  • While avoiding details on drug use and side effects, it's important to note that these compounds have been studied for their potential in pharmacological research. For example, compounds related to this compound have been investigated for their cytotoxic activity and as potential CDK inhibitors (Vilchis-Reyes et al., 2010).

Environmental Applications

  • Research has also been conducted on the environmental implications and interactions of related compounds. The mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites highlights the importance of understanding the environmental and biological transformations of such chemicals (Peng & Turesky, 2011).

Mechanism of Action

While the specific mechanism of action for “2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including “2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine”, have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, particularly for the treatment of tuberculosis . Future research may continue to explore the potential applications of these compounds in medicinal chemistry and other fields.

Properties

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-2-8-11-7(10)4-12(8)3-6(5)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETPUFWPKIBKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 3
2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 4
2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 5
2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 6
2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.